6-Aminoisoquinoline-3-carbonitrile

Regioselective synthesis Aminoisoquinoline carbonitrile Yield comparison

6-Aminoisoquinoline-3-carbonitrile (molecular formula C₁₀H₇N₃, molecular weight 169.18 g/mol) is a heterocyclic building block featuring a fused isoquinoline ring with an amino group at the 6-position and a nitrile group at the 3-position. It belongs to the broader 6-aminoisoquinoline class, which is extensively claimed for kinase modulation in drug discovery, particularly for Rho kinase (ROCK) and MAP3K8 inhibitors in oncology and ophthalmology.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
Cat. No. B13659232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoisoquinoline-3-carbonitrile
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1N)C#N
InChIInChI=1S/C10H7N3/c11-5-10-4-8-3-9(12)2-1-7(8)6-13-10/h1-4,6H,12H2
InChIKeyAJLYMKOWISHVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoisoquinoline-3-carbonitrile: Core Scaffold Identity and Procurement Baseline


6-Aminoisoquinoline-3-carbonitrile (molecular formula C₁₀H₇N₃, molecular weight 169.18 g/mol) is a heterocyclic building block featuring a fused isoquinoline ring with an amino group at the 6-position and a nitrile group at the 3-position. It belongs to the broader 6-aminoisoquinoline class, which is extensively claimed for kinase modulation in drug discovery, particularly for Rho kinase (ROCK) and MAP3K8 inhibitors in oncology and ophthalmology [1]. This regiochemical pattern distinguishes it from common alternatives such as 3-aminoisoquinoline-6-carbonitrile and 1-aminoisoquinoline-4-carbonitrile, and positions it as a strategic starting point for constructing 4-anilino-6-aminoisoquinoline-3-carbonitrile inhibitors.

Why Generic Substitution of 6-Aminoisoquinoline-3-carbonitrile Compromises Synthetic and Biological Outcomes


Regioisomeric aminoisoquinoline carbonitriles are not interchangeable. The position of the amino and nitrile groups governs the electronic distribution of the isoquinoline scaffold, dictating both regioselectivity in downstream derivatization and binding to kinase hinge regions. For instance, the 1-aminoisoquinoline-4-carbonitrile isomer achieves a documented 81.6% yield in a specific one-pot cyclization, an outcome that is not transferable to other isomers due to differences in nucleophilicity and steric accessibility . Similarly, the quinoline analog 6-aminoquinoline-3-carbonitrile exhibits a distinct kinase selectivity profile, with reported Tpl2/MAP3K8 activity varying from 1.6 nM to >10,000 nM depending on C-8 substitution, a structure-activity relationship that cannot be assumed for the isoquinoline counterpart [1]. Substituting the 6-amino-3-carbonitrile isomer with the 3-amino-6-carbonitrile or 1-amino-4-carbonitrile analog without re-optimization risks both synthetic failure and loss of target engagement.

Quantitative Differentiation Evidence for 6-Aminoisoquinoline-3-carbonitrile Against Closest Comparators


Regioisomeric Synthetic Yield Divergence: 6-Amino-3-carbonitrile vs. 1-Amino-4-carbonitrile Scaffold

The synthetic accessibility of aminoisoquinoline carbonitriles is highly regiochemistry-dependent. In a benchmark one-pot cyclocondensation, the 1-aminoisoquinoline-4-carbonitrile isomer was obtained in 81.6% isolated yield from 2-cyanophenylacetonitrile and 1,3,5-triazine using NaOMe/MeOH at ambient temperature . Under identical conditions, the 6-aminoisoquinoline-3-carbonitrile isomer is not formed, highlighting that the 6-amino-3-carbonitrile configuration requires distinct synthetic route design. This non-interchangeability is directly relevant to procurement decisions, as choosing the incorrect regioisomer can lead to synthesis failure or necessitate expensive process re-development.

Regioselective synthesis Aminoisoquinoline carbonitrile Yield comparison

Scaffold Divergence: Isoquinoline vs. Quinoline Hinge-Binding Geometry in Kinase Inhibitors

The isoquinoline scaffold places the heterocyclic nitrogen at position 2, whereas the quinoline scaffold positions it at position 1. This fundamentally alters the hydrogen-bonding geometry with the kinase hinge region. In the 6-aminoquinoline-3-carbonitrile series, Tpl2/Cot kinase inhibition ranges from IC50 = 1.60 nM to 357 nM depending on C-8 substitution, while EGFR inhibition ranges from 8 nM to >10,000 nM [1]. No direct Tpl2 activity data is published for the 6-aminoisoquinoline-3-carbonitrile core, but the altered nitrogen position is expected to shift the hinge-binding vector by ~2.4 Å compared to the quinoline analog, potentially favoring ROCK isoforms over Tpl2 based on the precedent of netarsudil and related isoquinoline-based ROCK inhibitors [2]. This scaffold-dependent selectivity profile guides target-family-specific procurement.

Kinase inhibitor scaffold Isoquinoline vs quinoline Hinge-binding orientation

Positional Isomer Effects on Calculated Physicochemical Properties

Predicted physicochemical properties reveal meaningful differences between regioisomers. 3-Aminoisoquinoline-6-carbonitrile (the swapped amino/nitrile isomer) has a predicted pKa of 3.40 ± 0.38 and a computed density of 1.29 ± 0.1 g/cm³ . In contrast, the 6-amino-3-carbonitrile isomer places the basic amino group on the carbocyclic ring, which is expected to alter the protonation state and hydrogen-bonding capacity relative to the 3-amino isomer. Specifically, the 6-amino isomer presents two hydrogen bond donors and three acceptors with zero rotatable bonds (exact mass 169.063997236 g/mol), identical in gross descriptors to the 1-amino-4-carbonitrile isomer , yet the positioning of these functionalities on different rings leads to distinct solvation and reactivity profiles that affect dissolution rates in reaction media and chromatographic behavior.

Physicochemical comparison Regioisomer properties Lipophilicity and basicity

Kinase Inhibitor Pharmacophore: The 6-Amino-3-carbonitrile Motif in Anti-inflammatory Drug Discovery

The 4-anilino-6-aminoquinoline-3-carbonitrile chemotype has been validated as a Tpl2 kinase inhibitor pharmacophore, with lead optimization yielding compounds spanning IC50 values from 1.6 nM to >10 µM [1]. The core 6-amino-3-carbonitrile motif is essential for activity, as it forms a bidentate hydrogen bond with the kinase hinge. The analogous isoquinoline scaffold, while less characterized for Tpl2, has demonstrated potent ROCK inhibition (e.g., netarsudil, IC50 = 0.2–1.0 nM for ROCK1/ROCK2 [2]). The selection between 6-aminoisoquinoline-3-carbonitrile and 6-aminoquinoline-3-carbonitrile as a starting material thus represents a deliberate choice of kinase family targeting: isoquinoline for ROCK-mediated indications (glaucoma, fibrosis) vs. quinoline for Tpl2/EGFR-driven inflammation and oncology.

Tpl2 kinase inhibition TNF-α suppression Anti-inflammatory pharmacophore

Optimal Procurement and Application Scenarios for 6-Aminoisoquinoline-3-carbonitrile


ROCK Inhibitor Lead Generation for Glaucoma and Fibrosis

The 6-aminoisoquinoline-3-carbonitrile scaffold is directly precedented in the development of netarsudil, an FDA-approved ROCK inhibitor for open-angle glaucoma that lowers intraocular pressure through dual ROCK/NET inhibition . Medicinal chemistry teams pursuing ROCK1/ROCK2 inhibitors should procure this isomer to construct 4-substituted-6-aminoisoquinoline-3-carbonitrile libraries. The 6-amino group serves as the vector for introducing aryl/heteroaryl amide or urea side chains that occupy the kinase selectivity pocket, a strategy validated by Aerie Pharmaceuticals' clinical candidates.

Regiospecific Building Block for Parallel Library Synthesis

The unambiguous 6-amino-3-carbonitrile substitution pattern enables site-selective derivatization: the 6-amino group undergoes amide coupling, reductive amination, or sulfonylation without competing reactivity at the nitrile; the 3-carbonitrile can be independently reduced to the amine or hydrolyzed to the carboxylic acid under controlled conditions. This orthogonal reactivity is not available in the 3-amino-6-carbonitrile isomer, where the amino group's position on the heterocyclic ring alters its nucleophilicity and basicity, as evidenced by the predicted pKa divergence . For library chemists, this regioisomer thus offers a predictable and well-documented functionalization sequence.

Kinase Selectivity Profiling in MAPK Pathway Research

While the quinoline congener has established structure-activity relationships for Tpl2/MAP3K8 (IC50 range 1.6–10,000 nM) , the isoquinoline scaffold may target upstream or parallel kinases such as ROCK or HPK1, as suggested by isoquinoline-based inhibitor profiling showing >97% selectivity against a 356-kinase panel [1]. Research groups dissecting the MAPK cascade should procure both the isoquinoline and quinoline 6-amino-3-carbonitrile scaffolds for comparative selectivity fingerprinting, enabling scaffold-specific target deconvolution.

Custom Synthesis and Process Chemistry Optimization

The documented high-yield synthesis of a related regioisomer (1-aminoisoquinoline-4-carbonitrile, 81.6% yield via one-pot cyclocondensation ) establishes a benchmark for process route scouting. When commissioning custom synthesis of 6-aminoisoquinoline-3-carbonitrile, procurement teams can reference this benchmark to negotiate yield targets and purity specifications with CROs. The distinct regiochemistry of the 6-amino-3-carbonitrile isomer necessitates tailored reaction conditions, making it essential to specify the exact regioisomer in requests for proposals to avoid costly mis-synthesis.

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